

(R)-DS89002333 Target Validation in Fibrolamellar Hepatocellular Carcinoma: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-DS89002333	
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Abstract

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FL-HCC is the presence of a somatic 400kb deletion on chromosome 19, which results in a DNAJB1-PRKACA gene fusion. This fusion protein leads to the constitutive activation of the catalytic subunit of protein kinase A (PKA), a key driver of tumorigenesis in this cancer. **(R)-DS89002333** is a potent, orally active, and selective inhibitor of PKA's catalytic subunit, PRKACA. This technical guide provides an in-depth overview of the target validation of **(R)-DS89002333** in FL-HCC, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core signaling pathways involved.

Introduction to FL-HCC and the DNAJB1-PRKACA Target

Fibrolamellar Hepatocellular Carcinoma is a distinct subtype of primary liver cancer that typically arises in non-cirrhotic livers.[1][2] Unlike conventional hepatocellular carcinoma, FL-HCC is not associated with chronic liver disease or viral hepatitis.[1] The discovery of the recurrent DNAJB1-PRKACA gene fusion in the majority of FL-HCC patients has identified a critical oncogenic driver and a promising therapeutic target.[1][3][4]



The DNAJB1-PRKACA fusion protein results from the juxtaposition of the DnaJ heat shock protein family member B1 (DNAJB1) gene with the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) gene.[3] This fusion leads to the overexpression and dysregulation of PRKACA, resulting in heightened PKA activity.[3] The kinase activity of the fusion protein is essential for its oncogenic function, making the inhibition of PRKACA a rational therapeutic strategy for FL-HCC.[4]

(R)-DS89002333: A Potent PRKACA Inhibitor

(R)-DS89002333 is a novel, orally bioavailable small molecule inhibitor of PRKACA. It has demonstrated high potency with a reported IC50 of 0.3 nM.[5][6][7][8] Preclinical studies have shown its anti-tumor activity in FL-HCC models, validating PRKACA as a druggable target in this disease.[4][5]

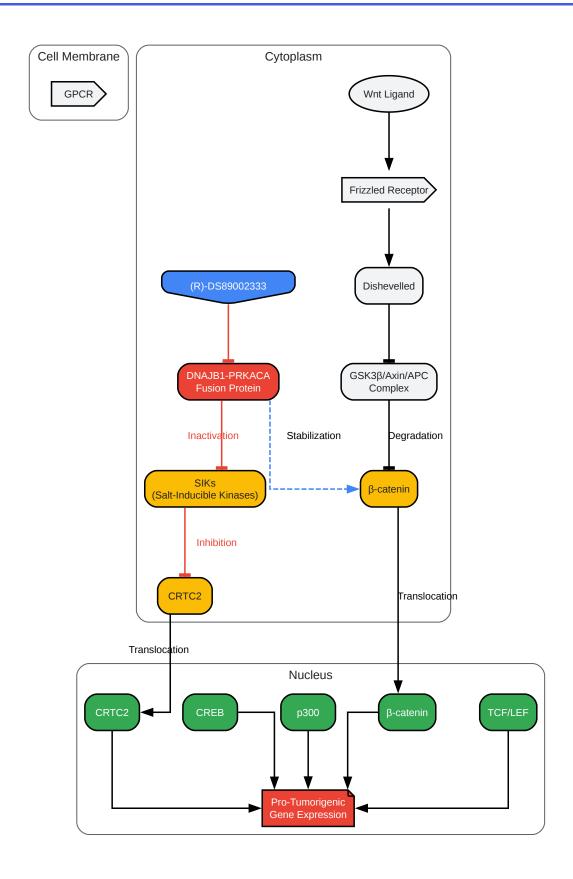
Core Signaling Pathways in FL-HCC

The constitutive activation of the DNAJB1-PRKACA fusion protein initiates a cascade of downstream signaling events that promote cancer cell growth and survival. A key mechanism involves the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the activation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in complex with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300, drives a pro-tumorigenic transcriptional program.

Furthermore, the DNAJB1-PRKACA fusion kinase has been shown to interact with and potentiate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. This crosstalk between the PKA and Wnt pathways appears to accelerate FL-HCC tumorigenesis.

Visualizing the DNAJB1-PRKACA Signaling Cascade





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Caption: DNAJB1-PRKACA signaling cascade in FL-HCC.



Preclinical Data Summary

The preclinical efficacy of **(R)-DS89002333** has been evaluated in both in vitro and in vivo models of FL-HCC.

Table 1: In Vitro Activity of (R)-DS89002333

Assay	Cell Line/System	Endpoint	Result	Citation
PRKACA Kinase Inhibition	Recombinant Enzyme	IC50	0.3 nM	[5][6][7][8]
CREB Phosphorylation	NIH/3T3 cells	IC50	50 nM	[5]

Table 2: In Vivo Anti-Tumor Activity of (R)-DS89002333

Model	Animal	Treatment	Outcome	Citation
NIH/3T3-fusion allograft	Female nude mice	12.5, 50 mg/kg, p.o., twice daily for 5 days	Exhibited anti- tumor activity without body weight loss.	[5]
FL-HCC PDX xenograft	Female NOD SCID mice	3, 30 mg/kg, p.o., twice daily for 22 days	Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continuous dosing.	[5]

Detailed Experimental Protocols In Vitro Assays



- Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-DS89002333
 against the PRKACA enzyme.
- Methodology: A biochemical kinase assay is performed using recombinant human PRKACA enzyme. The assay measures the phosphorylation of a specific substrate, such as a CREB-derived peptide, in the presence of varying concentrations of (R)-DS89002333. The reaction is initiated by the addition of ATP, and the extent of phosphorylation is quantified, typically using a fluorescence-based method or radiometric analysis. The IC50 value is calculated from the dose-response curve.
- Objective: To assess the ability of (R)-DS89002333 to inhibit PKA signaling within a cellular context.
- Methodology:
 - Cell Culture: NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
 - Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of (R)-DS89002333 (e.g., 0.001, 0.01, 0.1, 1, 10 μM) for 30 minutes.[5]
 - Lysis: Following treatment, cells are lysed to extract cellular proteins.
 - Detection: The level of phosphorylated CREB (at Ser133) is measured using a sensitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay. Total CREB levels are also measured for normalization.
 - Analysis: The IC50 value is determined by plotting the percentage of inhibition of CREB phosphorylation against the log concentration of (R)-DS89002333.

In Vivo Models

- Objective: To evaluate the in vivo anti-tumor efficacy of (R)-DS89002333 in a murine allograft model expressing the DNAJB1-PRKACA fusion.
- Methodology:



- Cell Line Generation: NIH/3T3 cells are stably transfected with a vector expressing the DNAJB1-PRKACA fusion protein. Stable clones are selected using an appropriate antibiotic marker.
- Animal Model: Female nude mice (athymic) are used.
- Tumor Implantation: A suspension of the engineered NIH/3T3-fusion cells (e.g., 1 x 10⁶ cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. (R)-DS89002333 is administered orally twice daily for 5 days at doses of 12.5 and 50 mg/kg.[5]
- Endpoint Analysis: The primary endpoint is tumor growth inhibition. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
- Objective: To assess the anti-tumor activity of **(R)-DS89002333** in a more clinically relevant model that retains the heterogeneity of the original patient tumor.

Methodology:

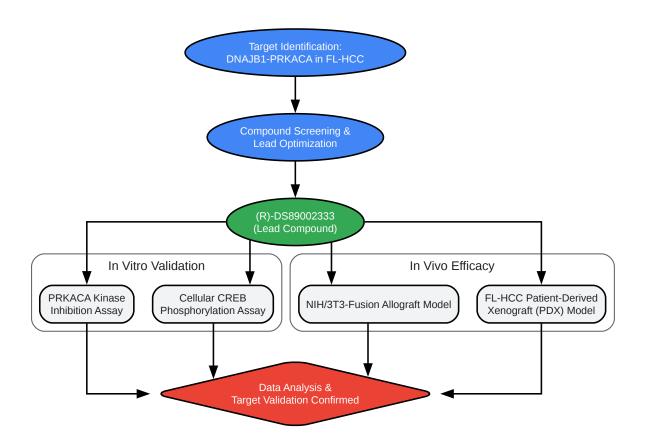
- PDX Establishment: Fresh tumor tissue from a consenting FL-HCC patient is obtained under sterile conditions. The tissue is fragmented into small pieces (e.g., 2-3 mm³) and implanted subcutaneously into the flank of immunocompromised mice (e.g., female NOD SCID mice).
- Tumor Propagation: Once the initial tumors (F0 generation) reach a certain size, they are harvested and serially passaged into new cohorts of mice to expand the model.
- Treatment Study: When tumors in a passage cohort reach the desired size, mice are randomized. (R)-DS89002333 is administered orally twice daily for 22 days at doses of 3



and 30 mg/kg.[5]

 Monitoring and Analysis: Tumor growth and animal well-being are monitored as described for the allograft model.

Visualizing the Experimental Workflow



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